MRS1177 is classified as a small molecule antagonist specifically targeting the adenosine A3 receptor. It is part of a broader category of compounds known as triazoloquinazolines, which are recognized for their pharmacological activities related to adenosine receptors. The compound was developed as part of research aimed at understanding the role of adenosine receptors in various physiological processes and potential therapeutic applications .
The synthesis of MRS1177 involves several key steps:
MRS1177 has a complex molecular structure characterized by:
The three-dimensional conformation of MRS1177 can be analyzed using computational chemistry methods, revealing insights into its spatial arrangement and potential interaction sites with the adenosine receptor.
MRS1177 participates in various chemical reactions primarily related to its interactions with biological targets:
The reactivity of MRS1177 can also be influenced by environmental factors such as pH and temperature, which may affect its stability and interaction dynamics.
MRS1177 functions as an antagonist at the adenosine A3 receptor:
Studies have shown that MRS1177 can influence cellular responses in models of ischemia-reperfusion injury and other pathological conditions where adenosine signaling plays a critical role.
MRS1177 possesses several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications.
MRS1177 has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: